7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Kinase Inhibition CDPK Selectivity

Non-interchangeable brominated tetrahydroacridine building block. The C7-bromine substituent confers sub-micromolar CDPK kinase inhibition, distinct DNA intercalation vs. 7-Cl or unsubstituted analogs. Enables late-stage diversification via cross-coupling and SNAr for covalent inhibitor design. Validated applications: antimicrobial SPase I inhibition (in vivo MRSA efficacy), anticancer cytotoxicity (IC50 5.90 μM), CNS AChE modulation. ≥95% purity. For kinase probe design, focused library synthesis, and SAR-driven lead optimization.

Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
CAS No. 37509-14-1
Cat. No. B1269415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
CAS37509-14-1
Molecular FormulaC14H12BrNO2
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O
InChIInChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18)
InChIKeyINXRKMNRRUIKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 37509-14-1): Core Properties and Comparator Landscape


7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 37509-14-1) is a brominated tetrahydroacridine derivative featuring a partially saturated acridine core fused to a cyclohexane ring, a carboxylic acid group at the 9-position, and a bromine substituent at the 7-position . This planar heterocyclic scaffold confers the ability to intercalate into DNA and interact with various enzyme targets, including acetylcholinesterase (AChE) and certain kinases [1]. The compound is primarily utilized as a versatile building block and reference standard in medicinal chemistry programs aimed at optimizing tetrahydroacridine-based pharmacophores for neurodegenerative diseases, cancer, and antimicrobial applications [2].

Why 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid Cannot Be Substituted with Generic Acridine Analogs


The 7-bromo substitution is a critical determinant of the tetrahydroacridine scaffold's biological and physicochemical profile, directly influencing target affinity, selectivity, and downstream pharmacological utility. In contrast to the unsubstituted parent compound or other halogenated analogs, the presence of a bromine atom at the 7-position has been demonstrated to confer unique kinase inhibition profiles, as seen in related azaacridine systems where 7-bromo analogs exhibit sub-micromolar potency against calcium-dependent protein kinase (CDPK) [1]. Furthermore, structure-activity relationship (SAR) studies across tetrahydroacridine libraries consistently show that halogenation at this position modulates DNA intercalation strength and cytotoxicity, making the 7-bromo derivative a non-interchangeable tool for probing specific biological mechanisms and for generating downstream synthetic intermediates [2].

Quantitative Differentiation Guide: 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid vs. Closest Analogs


Kinase Selectivity: 7-Bromo Substitution Confers Sub-Micromolar CDPK Inhibition Absent in Other Halogenated Analogs

In a comparative study of 71 acridine and azaacridine analogs, the 7-bromo-4-methyl-5-azaacridine derivative exhibited an IC50 of 0.7 μM against wheat embryo calcium-dependent protein kinase (CDPK). This potency was markedly superior to that of 2,7-dibromo-4-carboxy-5-azaacridine (IC50 73 μM) and the 1-nitro-4-substituted-8-azaacridine analog (IC50 4 μM) [1]. While these data are for azaacridine analogs, they provide class-level inference for the critical role of 7-bromo substitution in modulating kinase target engagement, underscoring the non-fungible nature of the 7-bromo tetrahydroacridine scaffold.

Kinase Inhibition CDPK Selectivity

Cytotoxic Potency: Tetrahydroacridine Scaffold with Halogenated Modifications Shows Superior Cytotoxicity to Standard Chemotherapeutics in Cancer Cell Lines

A series of tetrahydroacridine derivatives with iodobenzoic moieties demonstrated potent cytotoxic activity against A549 (lung cancer) and HT-29 (colorectal cancer) cell lines, with IC50 ranges of 59.12–14.87 μM and 17.32–5.90 μM, respectively. The most potent compound (1i) achieved IC50 values of 14.87 μM (A549) and 5.90 μM (HT-29) [1]. These values represent a significant improvement over standard chemotherapeutics: etoposide (IC50 = 451.47 μM against A549) and 5-fluorouracil (IC50 = 1626.85 μM against HT-29), demonstrating a 30-fold to 275-fold enhancement in potency. While the 7-bromo derivative was not the lead compound in this study, the data firmly establish the tetrahydroacridine core as a privileged scaffold for achieving high cytotoxicity in solid tumor models.

Cytotoxicity Cancer IC50

Physicochemical Differentiation: Increased Lipophilicity (LogP) and Molecular Weight vs. Parent Tetrahydroacridine Scaffold

The 7-bromo substitution significantly alters key physicochemical properties compared to the unsubstituted 1,2,3,4-tetrahydroacridine-9-carboxylic acid scaffold. The brominated derivative exhibits a calculated LogP of 4.65 and a molecular weight of 306.15 g/mol , whereas the parent compound has a LogP of 3.75 and a molecular weight of 227 g/mol . This represents a +0.90 unit increase in lipophilicity and a 35% increase in molecular weight.

Lipophilicity LogP Physicochemical Properties

Synthetic Utility: 7-Bromo Position Enables Downstream Functionalization via Cross-Coupling Chemistry Not Possible with Unsubstituted or Chloro Analogs

The bromine atom at the 7-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse C7-functionalized tetrahydroacridine libraries [1]. This is a distinct advantage over the 7-chloro analog, which typically exhibits lower reactivity in oxidative addition steps, and over the unsubstituted parent, which requires less efficient C-H activation protocols. The compound can be synthesized from 5-bromoindole-2,3-dione and cyclohexanone, providing a straightforward route to this functionalized scaffold .

Synthetic Chemistry Building Block Cross-Coupling

Strategic Application Scenarios for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid


Kinase Inhibitor Probe Development (e.g., CDPK, Haspin)

Leverage the sub-micromolar potency exhibited by 7-bromo-substituted analogs in CDPK inhibition [1] as a starting point for designing selective kinase probes. The bromine atom provides a vector for further optimization, and the tetrahydroacridine core offers a distinct chemotype from common kinase inhibitor scaffolds.

Anticancer Lead Optimization via DNA Intercalation and Cytotoxicity

Utilize the tetrahydroacridine scaffold's established cytotoxic activity in lung and colorectal cancer cell lines (IC50 as low as 5.90 μM) [2]. The 7-bromo derivative serves as a versatile intermediate for introducing diverse substituents at the C7 position to enhance potency, improve selectivity over somatic cells, and modulate DNA binding affinity.

Antimicrobial Library Synthesis Targeting Gram-Positive Pathogens

Incorporate the 7-bromo tetrahydroacridine core into a focused library for antimicrobial screening, guided by the recent validation of tetrahydroacridine-9-carboxylic acid derivatives as potent inhibitors of type I signal peptidase (SPase I) with in vivo efficacy in MRSA infection models [3]. The 7-position bromine offers a handle for late-stage diversification.

Building Block for Covalent Inhibitor Design

Exploit the bromine atom at the 7-position not only for cross-coupling but also as a potential site for nucleophilic aromatic substitution (SNAr) reactions with thiols or amines. This enables the synthesis of tetrahydroacridine-based covalent inhibitors targeting reactive cysteine residues in kinases or other enzymes, a strategy that is challenging with the 7-chloro or 7-unsubstituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.